(1,3-Dibromopropan-2-yl)cyclopentane
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Overview
Description
(1,3-Dibromopropan-2-yl)cyclopentane: is an organic compound with the molecular formula C8H14Br2 It is characterized by the presence of a cyclopentane ring substituted with a 1,3-dibromopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dibromopropan-2-yl)cyclopentane typically involves the bromination of cyclopentane derivatives. One common method is the reaction of cyclopentane with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dibromopropan-2-yl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions.
Reduction Reactions: The compound can be reduced to form (1,3-dihydroxypropan-2-yl)cyclopentane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: (1,3-Dihydroxypropan-2-yl)cyclopentane, (1,3-Diaminopropan-2-yl)cyclopentane.
Reduction Reactions: (1,3-Dihydroxypropan-2-yl)cyclopentane.
Oxidation Reactions: Cyclopentanone derivatives, carboxylic acids.
Scientific Research Applications
Chemistry: (1,3-Dibromopropan-2-yl)cyclopentane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1,3-Dibromopropan-2-yl)cyclopentane involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
(1,3-Dichloropropan-2-yl)cyclopentane: Similar structure but with chlorine atoms instead of bromine.
(1,3-Diiodopropan-2-yl)cyclopentane: Similar structure but with iodine atoms instead of bromine.
(1,3-Difluoropropan-2-yl)cyclopentane: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: (1,3-Dibromopropan-2-yl)cyclopentane is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to its halogenated analogs
Properties
IUPAC Name |
1,3-dibromopropan-2-ylcyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUCWPJOLVDKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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